Cas no 1344973-33-6 ((1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol)

(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol
- 1344973-33-6
- EN300-1867741
- AKOS017508511
-
- インチ: 1S/C12H16O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-3,5,7,9,11,13H,4,6,8H2,1H3/t9-,11?/m1/s1
- InChIKey: RJBQWCZPSDVJOX-BFHBGLAWSA-N
- ほほえんだ: O[C@H](C)C1C2C=CC=CC=2CCC1
計算された属性
- せいみつぶんしりょう: 176.120115130g/mol
- どういたいしつりょう: 176.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 20.2Ų
(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1867741-2.5g |
(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol |
1344973-33-6 | 2.5g |
$1650.0 | 2023-09-18 | ||
Enamine | EN300-1867741-5g |
(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol |
1344973-33-6 | 5g |
$2443.0 | 2023-09-18 | ||
Enamine | EN300-1867741-10g |
(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol |
1344973-33-6 | 10g |
$3622.0 | 2023-09-18 | ||
Enamine | EN300-1867741-0.05g |
(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol |
1344973-33-6 | 0.05g |
$707.0 | 2023-09-18 | ||
Enamine | EN300-1867741-0.5g |
(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol |
1344973-33-6 | 0.5g |
$809.0 | 2023-09-18 | ||
Enamine | EN300-1867741-0.1g |
(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol |
1344973-33-6 | 0.1g |
$741.0 | 2023-09-18 | ||
Enamine | EN300-1867741-5.0g |
(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol |
1344973-33-6 | 5g |
$3273.0 | 2023-06-04 | ||
Enamine | EN300-1867741-1g |
(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol |
1344973-33-6 | 1g |
$842.0 | 2023-09-18 | ||
Enamine | EN300-1867741-0.25g |
(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol |
1344973-33-6 | 0.25g |
$774.0 | 2023-09-18 | ||
Enamine | EN300-1867741-1.0g |
(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol |
1344973-33-6 | 1g |
$1129.0 | 2023-06-04 |
(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol 関連文献
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John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-olに関する追加情報
Recent Advances in the Study of (1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol (CAS: 1344973-33-6)
The compound (1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol (CAS: 1344973-33-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral alcohol, characterized by its tetrahydronaphthalene backbone, has shown promising potential in various therapeutic applications, particularly in the development of novel central nervous system (CNS) agents. Recent studies have focused on its synthesis, pharmacological properties, and potential as a key intermediate in drug discovery.
One of the most notable advancements in the study of this compound is its role in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other neuroactive agents. Researchers have developed efficient asymmetric synthesis routes to produce (1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol with high enantiomeric purity, which is critical for its pharmacological efficacy. The compound's unique structural features enable it to interact with specific neurotransmitter receptors, making it a valuable scaffold for designing new CNS therapeutics.
In addition to its synthetic utility, recent pharmacological studies have explored the compound's potential as a standalone therapeutic agent. Preclinical trials have demonstrated its ability to modulate dopaminergic and serotonergic pathways, suggesting possible applications in treating mood disorders such as depression and anxiety. Furthermore, its metabolic stability and low toxicity profile make it an attractive candidate for further development.
Another area of interest is the compound's application in the development of prodrugs. Researchers have investigated its use as a chiral auxiliary to improve the bioavailability and targeting of existing drugs. For instance, coupling (1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol with known active pharmaceutical ingredients (APIs) has resulted in derivatives with enhanced pharmacokinetic properties. These findings highlight the compound's versatility and potential to address current challenges in drug delivery and efficacy.
Despite these promising developments, challenges remain in optimizing the compound's synthesis and scaling up production for industrial applications. Recent studies have proposed novel catalytic systems and green chemistry approaches to address these issues, aiming to reduce costs and environmental impact. Additionally, ongoing research is focused on elucidating the compound's mechanism of action at the molecular level, which could unlock further therapeutic applications.
In conclusion, (1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol (CAS: 1344973-33-6) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its unique structural and pharmacological properties, combined with recent advancements in synthesis and application, position it as a key player in the development of next-generation therapeutics. Future research will likely focus on expanding its therapeutic scope and overcoming current limitations in production and application.
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